molecular formula C21H25NO5 B2451620 [(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate CAS No. 1001631-09-9

[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate

Cat. No.: B2451620
CAS No.: 1001631-09-9
M. Wt: 371.433
InChI Key: JIUJVPAUUWRYLD-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylethyl group attached to a carbamoyl moiety, which is further linked to a methyl 3,4-diethoxybenzoate structure. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-3-25-18-11-10-17(14-19(18)26-4-2)21(24)27-15-20(23)22-13-12-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUJVPAUUWRYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the carbamoyl intermediate: This step involves the reaction of 2-phenylethylamine with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the 2-phenylethylcarbamoyl intermediate.

    Esterification: The intermediate is then reacted with 3,4-diethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired ester product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Organic Synthesis

  • Building Block : The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical transformations that can lead to the development of new compounds with desired properties.

Biological Research

  • Enzyme-Substrate Interactions : The unique structural features enable the compound to interact with biological molecules. This property makes it a valuable candidate for studying enzyme-substrate interactions and protein-ligand binding dynamics.
  • Pharmacological Potential : Ongoing research aims to explore its potential as a pharmaceutical agent. The compound may target specific molecular pathways relevant to various diseases, particularly those involving protein interactions.

Medicinal Chemistry

  • Drug Development : The compound's ability to modulate biological activity positions it as a promising candidate in drug development. Researchers are investigating its efficacy in targeting diseases associated with aberrant protein activity, including certain cancers.
  • Mechanism of Action : The phenylethyl group can engage with hydrophobic pockets in proteins, while the carbamoyl and ester groups may form hydrogen bonds with amino acid residues. This interaction can influence cellular signaling pathways, potentially leading to therapeutic effects.

Industrial Applications

  • Specialty Chemicals : The compound may find applications in the production of specialty chemicals and materials, such as polymers and coatings. Its unique properties can be harnessed to create materials with specific functionalities.

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate involves its interaction with specific molecular targets. The phenylethyl group can interact with hydrophobic pockets in proteins, while the carbamoyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate can be compared with similar compounds such as:

    [(2-Phenylethyl)carbamoyl]methyl benzoate: Lacks the diethoxy groups, which may affect its solubility and reactivity.

    [(2-Phenylethyl)carbamoyl]methyl 4-methoxybenzoate: Contains a methoxy group instead of diethoxy groups, potentially altering its chemical properties and biological activity.

    [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethoxybenzoate: Features dimethoxy groups, which may influence its interaction with biological targets differently compared to diethoxy groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a phenylethyl group attached to a carbamoyl moiety, which is further linked to a methyl 3,4-diethoxybenzoate structure. The combination of these functional groups imparts distinct chemical properties that make it a subject of ongoing research.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The phenylethyl group can engage with hydrophobic pockets in proteins, while the carbamoyl and ester groups are capable of forming hydrogen bonds with amino acid residues. These interactions are crucial for modulating enzyme activity and influencing cellular signaling pathways.

Potential Applications

  • Pharmaceutical Development
    • Research is ongoing to explore the compound's potential as a pharmaceutical agent, particularly in drug development targeting specific molecular pathways associated with diseases such as cancer.
    • Its structural similarity to known inhibitors of protein tyrosine kinases suggests it may exhibit similar inhibitory effects.
  • Biochemical Research
    • The compound serves as a valuable tool for studying enzyme-substrate interactions and protein-ligand binding due to its unique structural characteristics.
  • Industrial Applications
    • It may find applications in the production of specialty chemicals and materials, such as polymers and coatings, owing to its chemical stability and reactivity.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
[(2-Phenylethyl)carbamoyl]methyl benzoateLacks diethoxy groupsPotentially lower solubility
[(2-Phenylethyl)carbamoyl]methyl 4-methoxybenzoateContains methoxy instead of diethoxy groupsAltered chemical properties and activity
[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethoxybenzoateFeatures dimethoxy groupsDifferent interaction profile

The variations in structural features significantly influence the solubility, reactivity, and biological activity of these compounds.

Study on Protein Tyrosine Kinase Inhibition

A study explored the inhibitory effects of similar carbamoyl derivatives on protein tyrosine kinases (PTKs), which are critical in regulating cell growth and differentiation. The findings indicated that compounds with structural similarities to this compound exhibited significant inhibition of PTK activity, suggesting potential applications in cancer therapy targeting PTK-related pathways .

Enzyme Interaction Studies

Research involving enzyme assays demonstrated that derivatives of this compound could effectively modulate enzyme activity through competitive inhibition mechanisms. These studies provide insights into the compound's potential role in therapeutic applications where enzyme regulation is crucial .

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